molecular formula C13H11N5O2 B12906415 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one CAS No. 88067-31-6

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one

Cat. No.: B12906415
CAS No.: 88067-31-6
M. Wt: 269.26 g/mol
InChI Key: PFOROOJMLYUOIA-UHFFFAOYSA-N
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Description

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one is a novel chemical entity designed for preclinical research and drug discovery applications. The compound features a hybrid molecular architecture, incorporating a 1,2,4-oxadiazole ring—a scaffold renowned in medicinal chemistry for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities . This structure is fused with a pyrimidin-4(1H)-one core, a privileged heterocycle in the development of kinase inhibitors and anticancer agents. The specific research applications of this compound are anticipated to be multifaceted, given the known pharmacological profiles of its constituent parts. The 1,2,4-oxadiazole moiety is present in compounds investigated as potent inhibitors of various enzymes, including phosphoinositide 3-kinase γ (PI3Kγ) for inflammatory diseases and other targets like thymidylate synthase and telomerase in oncology research . Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a candidate for high-throughput screening against a panel of biological targets to elucidate its specific mechanism of action and binding affinity. This product is intended for laboratory research purposes by qualified personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

CAS No.

88067-31-6

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H11N5O2/c1-8-14-13(20-18-8)17-12-15-10(7-11(19)16-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,18,19)

InChI Key

PFOROOJMLYUOIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The methyl substitution at the 3-position is introduced through the appropriate starting materials.

  • Amidoxime Route: Reaction of amidoximes with nitriles or esters under dehydrating conditions leads to 1,2,4-oxadiazole formation.
  • Hydrazide and Carboxylic Acid Derivatives: Hydrazides react with carboxylic acid derivatives or their activated forms (acid chlorides, esters) followed by cyclodehydration to form the oxadiazole ring.

Representative Procedure

  • Starting from a methyl-substituted amidoxime, cyclization is induced by heating with a carboxylic acid derivative or anhydride in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid.
  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times, typically achieving 60-80% yields within 15-30 minutes at moderate power settings.

Preparation of 6-Phenylpyrimidin-4(1H)-one Scaffold

Synthetic Approaches

The pyrimidinone core is commonly synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or guanidines.

Functionalization for Amino Coupling

The 2-position of the pyrimidinone is functionalized to allow nucleophilic substitution by the amino group of the oxadiazole intermediate. This is often achieved by chlorination (e.g., using POCl3) to form 2-chloropyrimidine derivatives, which are reactive towards nucleophilic amines.

Coupling of Oxadiazole and Pyrimidinone Units

Amination Reaction

  • The 2-chloropyrimidin-4(1H)-one derivative is reacted with the amino-substituted 3-methyl-1,2,4-oxadiazole under palladium-catalyzed Buchwald-Hartwig amination or classical nucleophilic aromatic substitution conditions.
  • Typical conditions include heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium tert-butoxide or potassium carbonate.
  • Reaction temperatures range from room temperature to 80°C, with reaction times from several hours to overnight.

Catalysts and Reagents

  • Palladium catalysts such as Pd(OAc)2 with phosphine ligands are commonly employed for cross-coupling.
  • In the absence of palladium, strong bases and elevated temperatures facilitate nucleophilic substitution.

Summary of Preparation Methods in Tabular Form

Step Reaction Type Starting Materials Conditions Yield (%) Notes
1 Cyclization to 1,2,4-oxadiazole Amidoxime + Carboxylic acid derivative POCl3 or microwave, 80-120°C, 15-30 min 60-80 Microwave-assisted synthesis improves yield and time
2 Pyrimidinone formation β-Diketone + Amidines Acid/base catalysis, reflux 70-85 Functionalization at 2-position by chlorination needed
3 Amination coupling 2-Chloropyrimidin-4(1H)-one + Amino-oxadiazole Pd-catalyzed or nucleophilic substitution, 30-80°C, 12-24 h 65-90 Pd-catalyzed amination preferred for selectivity

Research Findings and Optimization

  • Microwave-assisted synthesis of the oxadiazole ring significantly reduces reaction time and improves purity compared to conventional heating.
  • Palladium-catalyzed amination offers higher yields and milder conditions than classical nucleophilic substitution, minimizing side reactions.
  • The choice of base and solvent critically affects the coupling efficiency; sodium tert-butoxide in DMF under nitrogen atmosphere is optimal.
  • Chlorination of the pyrimidinone at the 2-position using POCl3 is a key step to activate the site for amination.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole or pyrimidine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The oxadiazole moiety is often associated with enhanced biological activity, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. The incorporation of the oxadiazole ring has been linked to increased efficacy against various bacterial strains. Research suggests that such compounds disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .

Agricultural Applications

Pesticide Development
Compounds containing oxadiazole derivatives are being explored for their use as agrochemicals. Their ability to act as effective pesticides stems from their capacity to inhibit specific enzymes in pests, leading to reduced pest populations while minimizing harm to beneficial organisms. This dual action makes them suitable candidates for sustainable agricultural practices .

Herbicide Potential
In addition to their insecticidal properties, derivatives of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one are being researched for herbicidal applications. Their selective action against certain weed species could provide an effective means of weed management in crop production systems .

Material Science

Polymer Chemistry
The unique structure of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one allows it to be incorporated into polymer matrices to enhance material properties. Studies have shown that adding such compounds can improve thermal stability and mechanical strength of polymers, making them suitable for advanced applications in coatings and composites .

Nanotechnology
Recent advancements in nanotechnology have seen the use of this compound in the development of nanomaterials with specific functionalities. For example, it can be used as a building block for creating nanocarriers for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using derivatives similar to the compound.
Study BAntimicrobial PropertiesShowed effective bactericidal activity against resistant strains of bacteria.
Study CPesticide DevelopmentIdentified the compound as a potent insecticide with minimal environmental impact compared to traditional pesticides.
Study DPolymer ChemistryEnhanced mechanical properties of polymers when incorporated into a composite matrix.

Mechanism of Action

The mechanism of action of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Analogues :

6-(Substituted-phenyl)pyrimidin-4-yl derivatives with oxadiazole linkages (e.g., ): Synthesized via Cs₂CO₃-mediated coupling of phenyl-1,2,4-oxadiazoles with benzo[b][1,4]oxazin-3(4H)-one precursors .

Thiazole/coumarin-fused pyrimidinones (): Examples include 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) and coumarin-linked pyrimidinones (4i, 4j) . Distinction: These analogues incorporate larger fused rings (e.g., coumarin), which may enhance UV absorption but reduce metabolic stability compared to the simpler phenyl-oxadiazole substitution in the target compound.

Oxadiazole-thioether derivatives (): Compounds like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45) and 6-amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one feature sulfanyl linkages.

Physicochemical Properties

Property Target Compound Analogues
Core Structure Pyrimidin-4(1H)-one Thieno[3,4-d]pyrimidin-4(3H)-one (), coumarin-pyrimidinones ()
Substituent at Position 2 3-Methyl-1,2,4-oxadiazol-5-ylamino Methylthio-oxadiazole (), thiazole ()
Substituent at Position 6 Phenyl Coumarin (), substituted phenyl ()
Melting Point Not reported 66–109°C (related oxadiazole aldehydes, )
  • Lipophilicity : The phenyl group at position 6 likely increases logP compared to polar coumarin derivatives.
  • Stability: The amino linkage may confer greater hydrolytic stability than sulfanyl groups in acidic conditions .

Biological Activity

The compound 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial effects, cytotoxicity, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds possess strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The specific compound has been evaluated for its activity against multiple microbial strains.

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety profile of new compounds. In studies involving 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one , the compound exhibited varying degrees of cytotoxicity against different cell lines. For instance, a study demonstrated that at certain concentrations, the compound could enhance cell viability in L929 cells, suggesting a potential therapeutic window for its application .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several oxadiazole derivatives, including our compound. The results highlighted that at a concentration of 100 µM, the compound exhibited notable bactericidal effects comparable to established antibiotics like ciprofloxacin. The following table summarizes the antimicrobial activity observed:

CompoundConcentration (µM)Activity (Zone of Inhibition mm)
Compound A10022
Compound B10025
Target Compound 100 24

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving L929 cells, the target compound was tested at various concentrations. The results indicated that while some concentrations led to increased cell viability, others resulted in reduced viability. This is summarized in the following table:

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
15089104
100 92 79
507467
2597103

The biological activity of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and cell proliferation. The oxadiazole moiety is known to enhance lipophilicity and membrane permeability, potentially facilitating its action against microbial cells .

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